2-Cyclopropyl-N-methylacetimidamide

Catalog No.
S13494741
CAS No.
M.F
C6H12N2
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropyl-N-methylacetimidamide

Product Name

2-Cyclopropyl-N-methylacetimidamide

IUPAC Name

2-cyclopropyl-N'-methylethanimidamide

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C6H12N2/c1-8-6(7)4-5-2-3-5/h5H,2-4H2,1H3,(H2,7,8)

InChI Key

WWNQDLQKTLSKMD-UHFFFAOYSA-N

Canonical SMILES

CN=C(CC1CC1)N

2-Cyclopropyl-N-methylacetimidamide is a nitrogen-containing organic compound characterized by the presence of a cyclopropyl group and an imidamide functional group. The chemical structure can be represented as follows:

  • Chemical Formula: C${7}$H${12}$N$_{2}$
  • Structural Features:
    • A cyclopropyl ring, which is a three-membered carbon ring known for its unique strain and reactivity.
    • An N-methylacetimidamide moiety, which contributes to its biological and chemical properties.

This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis, particularly as a building block for more complex molecules.

Due to its functional groups:

  • Nucleophilic Substitution: The nitrogen atom in the imidamide group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cyclopropanation Reactions: The cyclopropyl group can undergo ring-opening reactions under certain conditions, leading to the formation of larger cyclic structures or linear compounds.
  • Dehydrohalogenation: In the presence of strong bases, it may undergo elimination reactions to form alkenes.

These reactions highlight the versatility of 2-Cyclopropyl-N-methylacetimidamide in organic synthesis and its potential utility in creating more complex structures.

The biological activity of 2-Cyclopropyl-N-methylacetimidamide has been explored in various studies. Cyclopropane derivatives are known to exhibit a range of biological properties, including:

  • Antimicrobial Activity: Compounds with cyclopropyl groups have shown effectiveness against certain bacterial strains.
  • Enzyme Inhibition: Similar compounds have been identified as inhibitors of specific enzymes, such as monoamine oxidase, which is relevant in neuropharmacology.
  • Cytotoxicity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

Research indicates that the unique strain and reactivity of cyclopropane derivatives contribute to their diverse biological activities .

Several methods exist for synthesizing 2-Cyclopropyl-N-methylacetimidamide. Key synthetic approaches include:

  • Cyclopropanation Reactions: Utilizing diazo compounds or carbenes to introduce the cyclopropyl group onto suitable substrates.
  • Amidation Reactions: Reacting acetic acid derivatives with amines under acidic or basic conditions can yield N-methylacetimidamide derivatives.
  • Intramolecular Cyclization: Employing precursors that can undergo cyclization to form the cyclopropane ring while simultaneously introducing the imidamide functionality.

These methods underscore the importance of strategic planning in synthetic routes to achieve desired compounds efficiently .

2-Cyclopropyl-N-methylacetimidamide has several notable applications:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting various diseases.
  • Synthetic Intermediates: It can be used as an intermediate in synthesizing other complex organic molecules, particularly in medicinal chemistry.
  • Research Tool: Its unique properties make it useful in studying reaction mechanisms involving cyclopropane derivatives.

The compound's versatility makes it significant in both academic research and industrial applications.

Interaction studies involving 2-Cyclopropyl-N-methylacetimidamide focus on its binding affinity and mechanism of action with biological targets. Such studies typically include:

  • Enzyme Kinetics: Assessing how the compound interacts with specific enzymes, including inhibition studies that reveal its potential therapeutic effects.
  • Molecular Docking Studies: Computational methods that predict how the compound binds to target proteins, providing insights into its mechanism of action.
  • Cell Line Studies: Evaluating cytotoxic effects on various cancer cell lines helps determine its potential as an anticancer agent.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .

Several compounds are structurally similar to 2-Cyclopropyl-N-methylacetimidamide. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
N-MethylacetamideAmide functional group without cyclopropyl ringModerate antibacterial activity
1-Cyclopropyl-N,N-dimethylacetamideDimethylated amide with a cyclopropyl groupPotential enzyme inhibitor
CyclopropylamineSimple amine structure with cyclopropylNeuroactive properties
Trans-2-phenylcyclopropylamineContains phenyl group; potent monoamine oxidase inhibitorStronger MAO inhibition

The unique aspect of 2-Cyclopropyl-N-methylacetimidamide lies in its specific combination of structural features that enhance its biological activity while retaining synthetic versatility. This makes it a valuable compound for further exploration in drug development and organic synthesis .

Copper-mediated oxidative cyclization represents a pivotal methodology in the synthesis of cyclopropyl-substituted amidines, particularly for compounds such as 2-Cyclopropyl-N-methylacetimidamide. The fundamental mechanism involves single-electron oxidation of amidines by higher valent copper species to generate amidinyl radicals, which subsequently undergo remote hydrogen radical shifts to form carbon-centered radicals that can be further functionalized to afford azaheterocycles [1].

Mechanistic Framework

The copper-catalyzed oxidative cyclization process operates through a well-defined mechanistic pathway involving amidinyl radical formation followed by hydrogen atom abstraction [1]. Initial single-electron oxidation of the amidine substrate by copper(II) species generates an amidinyl radical intermediate. This radical subsequently undergoes either 1,5-hydrogen radical shift or 1,6-hydrogen radical shift patterns, depending on the substrate structure and reaction conditions [1]. The resulting carbon-centered radical is then functionalized through oxygenation or amination processes to yield the final cyclized products.

Copper(I)-catalyzed systems have demonstrated particular efficacy in mediating these transformations through redox-neutral radical pathways involving copper(I)/copper(II) catalytic cycles [1]. The oxidative cyclization strategy has been successfully applied to the synthesis of dihydrooxazoles via 1,5-hydrogen radical shift and 4H-1,3-benzoxazines through 1,6-hydrogen radical shift mechanisms [1].

Catalyst System Performance

The choice of copper catalyst system significantly influences reaction outcomes, with copper(I) acetate complexes bearing bidentate phosphine ligands showing exceptional performance. The copper(I) acetate-Xantphos complex [Cu(OAc)(Xantphos)] has emerged as a superior catalyst, delivering 98% yield in chloroform at room temperature [2]. This catalytic system outperforms other copper salts including copper(I) chloride, copper(I) bromide, and copper(I) iodide, which typically afford yields ranging from 55% to 65% under comparable conditions [2].

Catalyst SystemYield (%)SolventTemperatureReference
Cu(OAc)(Xantphos)98CHCl₃Room temperature [2]
CuBr₂Moderate to excellentVariousVariable [3]
Cu(OAc)₂ExcellentDCEVariable [4]
[Cu(NCMe)₄]PF₆75CHCl₃Room temperature [2]

The copper(II) acetate system with silver carbonate as co-oxidant in dichloroethane solvent has proven effective for intramolecular carbon-hydrogen bond amidation, enabling the formation of both carbon(sp³)-hydrogen and carbon(sp²)-hydrogen bonds [4]. This methodology facilitates the construction of β-lactams and 2-indolinones with excellent yields, even on gram scale [4].

Oxidative Coupling Mechanisms

Copper-catalyzed oxidative coupling reactions employ molecular oxygen as the terminal oxidant, generating water as the sole byproduct [3]. The copper(II)-bromide catalyzed cascade reaction with exocyclic α,β-unsaturated cycloketones proceeds through Michael addition followed by copper(II)-catalyzed aerobic oxidative coupling [3]. This transformation affords spiroimidazolines in moderate to excellent yields while maintaining high atom economy [3].

The aerobic oxidative coupling methodology has been extended to the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through copper-catalyzed coupling of amidines with α,β-unsaturated aldehydes [5]. This approach preserves the aldehyde functionality while enabling high atom economy under mild reaction conditions [5].

Multicomponent Reaction Optimization Parameters

Multicomponent reactions provide efficient synthetic routes to cyclopropyl-substituted amidines by combining three or more reagents in a single transformation. The optimization of reaction parameters including temperature, catalyst loading, solvent selection, and reagent stoichiometry critically influences reaction outcomes and product selectivity [2] [6] [7].

Temperature Effects and Kinetic Considerations

Temperature optimization represents a crucial parameter in multicomponent amidine synthesis, with distinct temperature ranges favoring different mechanistic pathways. Room temperature conditions (20-25°C) prove optimal for copper-catalyzed three-component reactions involving aryl acetylenes, amines, and dioxazolones, providing excellent yields with [Cu(OAc)(Xantphos)] catalyst [2]. Elevated temperatures of 40°C overnight yield optimal results for metal-free multicomponent strategies while maintaining mild reaction conditions [8].

Higher temperature regimes (60°C) enhance reaction rates and yields in enamine-based multicomponent systems, with benzaldehyde conversion to N-benzylbenzamide achieving 75% yield after 2 hours compared to 35% yield at room temperature [9]. Extreme temperature conditions (200°C) enable direct amidation transformations but often result in reduced yields due to thermal decomposition and polymerization side reactions [10].

Temperature RangeReaction TypeTypical YieldOptimal DurationReference
Room temperatureCu-catalyzed95-98%10 minutes to overnight [2]
40°CMetal-free80-90%Overnight [8]
60°CEnamine-based75%2 hours [9]
200°CDirect amidationVariable2-4 hours [10]

Catalyst Loading Optimization

The relationship between catalyst loading and reaction efficiency follows a non-linear pattern, with optimal performance typically achieved at 2-5 mol% copper catalyst loading [2]. Catalyst loadings below 1 mol% result in significantly diminished yields, with 0.5 mol% loading providing negligible product formation [2]. Conversely, catalyst loadings exceeding 10 mol% do not substantially improve reaction outcomes while increasing cost and potential side reactions [2].

The copper(I) acetate-Xantphos system demonstrates remarkable efficiency at 5 mol% loading, achieving 97% yield in chloroform [2]. Reduction to 2 mol% loading maintains 94% yield under nitrogen atmosphere conditions, while 1 mol% loading decreases yield to 19% under aerobic conditions [2]. These observations highlight the critical balance between catalyst concentration and reaction atmosphere in achieving optimal performance.

Solvent Selection and Medium Effects

Solvent selection profoundly influences reaction rates, selectivity, and product isolation in multicomponent amidine synthesis. Non-coordinating solvents such as chloroform and dichloromethane provide excellent results for copper-catalyzed transformations, with chloroform delivering 98% yield using the copper(I) acetate-Xantphos system [2]. Ethereal solvents including tetrahydrofuran afford 95% yield, while ethyl acetate provides 92% yield under comparable conditions [2].

Coordinating solvents such as acetonitrile and methanol significantly inhibit copper-catalyzed reactions through competitive coordination to the metal center [2]. Polar aprotic solvents like ethyl acetate demonstrate compatibility with diverse substrate classes while facilitating product isolation through conventional extraction procedures [8].

Solvent ClassRepresentative SolventYield (%)Catalyst CompatibilityReference
HalogenatedChloroform98Excellent [2]
EtherealTetrahydrofuran95Good [2]
EsterEthyl acetate92Good [2]
AromaticToluene93Good [2]
CoordinatingAcetonitrile0Poor [2]

Reagent Stoichiometry and Addition Sequence

The stoichiometric ratios of reaction components and their addition sequence significantly impact reaction outcomes in multicomponent amidine synthesis. Optimal results are typically achieved with 1.5-2.0 equivalents of alkyne components relative to amidine precursors [2]. The use of fewer equivalents of acetylene has a more pronounced negative effect on yield compared to reducing amine equivalents [2].

Sequential addition protocols prove beneficial in certain multicomponent systems, with initial enamine formation followed by azide addition providing enhanced yields compared to simultaneous mixing of all components [11]. The addition sequence becomes particularly critical when using base-sensitive substrates or when competing side reactions such as Curtius rearrangement may occur [2].

Stereoselective Formation of Quaternary Carbon Centers

The stereoselective construction of quaternary carbon centers in cyclopropyl-substituted amidines represents a significant synthetic challenge due to the high steric congestion around the reactive site [12] [13]. Advanced methodologies employing chiral auxiliaries, asymmetric catalysis, and stereocontrolled radical processes have enabled access to enantiomerically enriched products with high levels of stereochemical control [12] [14] [13].

Chiral Auxiliary-Mediated Approaches

Chiral lithium amides serve as highly effective auxiliaries for the asymmetric construction of all-carbon quaternary stereocenters through face-selective alkylation of enolate intermediates [12] [13]. The methodology exploits asymmetric Michael addition reactions of chiral lithium amides with trisubstituted (E)-α,β-unsaturated esters, followed by face-selective alkylation to afford quaternary carbon centers with excellent stereochemical control [12] [13].

The utilization of bornyl-derived chiral auxiliaries enables the construction of acyclic asymmetric quaternary stereocenters composed of four carbon-carbon bonds [13]. Face-selective alkylation of enolate intermediates derived from asymmetric Michael addition reactions accommodates diverse alkyl halides as electrophiles, providing access to various Michael adducts bearing all-carbon quaternary stereocenters [13].

Deprotection of chiral auxiliaries requires careful selection of reagents, with pyridine iodine monochloride in the presence of water proving effective for removal of both bornyl and benzyl protecting groups to provide β-amino ester derivatives [12] [13].

Catalytic Asymmetric Methodologies

Palladium-catalyzed asymmetric carbon-hydrogen arylation provides access to acyclic aliphatic amides with contiguous stereogenic centers through enantioselective desymmetrizing activation [15]. This methodology addresses the challenge of stereocontrol in acyclic systems where four chemically identical methylene carbon(sp³)-hydrogen bonds and increased rotational freedom complicate chemo- and stereocontrol [15].

The palladium(II)-catalyzed asymmetric arylation of unbiased methylene carbon(sp³)-hydrogen bonds achieves excellent levels of enantio-, chemo-, and diastereoselectivity, with products obtained in yields up to 99% enantiomeric excess and greater than 20:1 diastereomeric ratio [15]. Sequential application enables the arylation of gem-dialkyl groups with two different aryl iodides, providing β-aryl-β'-aryl-aliphatic acyclic amides containing three contiguous stereogenic centers with excellent diastereoselectivity [15].

Catalytic SystemEnantioselectivityDiastereoselectivityYield RangeReference
Pd(II)-catalyzed C-H arylation>99% ee>20:1 drGood to excellent [15]
Ru-phenyloxazoline96% ee99:1 drUp to 99% [14]
Chiral Brønsted baseExcellentHighVariable [16]
Lithium amide auxiliaries>99% eeHighGood [12] [13]

Stereocontrolled Radical Processes

Radical-mediated approaches to quaternary carbon center formation employ stereocontrolled hydrogen atom abstraction and subsequent functionalization [17]. Ring-rearrangement metathesis transformations of allyl and propargyl esters or N-allylated and N-propargylated amides of bicyclic β-amino acids provide access to functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters [17].

The ring-opening metathesis/ring-closing metathesis and ring-opening metathesis/ring-closing enyne metathesis transformations proceed without affecting the configurations of existing chiral centers [17]. This stereoretentive behavior ensures that the stereochemical information present in the starting bicyclic β-amino acid substrates predetermines the configuration of the formed products [17].

Ruthenium-catalyzed stereoselective cyclopropanation of diazo Weinreb amides with olefins employs chiral ruthenium phenyloxazoline complexes modified with bulky quaternary ammonium groups [14]. This methodology achieves excellent yields up to 99%, diastereoselectivities up to 99:1, and enantioselectivities up to 96% enantiomeric excess at -30°C in dichloromethane [14]. The resulting chiral Weinreb amides serve as versatile synthetic intermediates for conversion to alcohols, ketones, and aldehydes in single-step transformations [14].

Mechanistic Considerations in Stereocontrol

The stereochemical outcome in quaternary carbon center formation depends critically on the conformational preferences of transition states and the steric environment around the reactive center [18] [16]. Computational studies reveal that semipinacol rearrangement strategies constitute efficient approaches to stereoselective quaternary carbon construction, with carefully designed substrates providing high levels of stereocontrol [18].

The Fourier Transform Infrared spectroscopic analysis of 2-Cyclopropyl-N-methylacetimidamide reveals characteristic absorption patterns that are diagnostic for the amidine functional group and associated structural features. The amidine moiety exhibits distinctive vibrational modes that can be systematically assigned based on established spectroscopic principles and comparative analysis with related compounds [1] [2].

The primary characteristic absorption of the amidine functional group appears in the region between 1700-1650 cm⁻¹, attributed to the carbon-nitrogen double bond (C=N) stretching vibration of the imino portion of the amidine group [3] [2]. This absorption typically manifests as a strong intensity band due to the significant dipole moment change associated with this vibrational mode. The exact frequency within this range depends on the electronic environment and conjugation effects within the amidine system.

A secondary amidine-related absorption occurs in the 1600-1550 cm⁻¹ region, corresponding to the carbon-nitrogen single bond (C-N) stretching vibration of the amino portion of the amidine functional group [1] [2]. This absorption generally exhibits medium to strong intensity and may overlap with other molecular vibrations, requiring careful spectral deconvolution for precise assignment.

The nitrogen-hydrogen stretching vibration of the amidine group produces a characteristic absorption in the 3300-3100 cm⁻¹ range [4]. This band typically appears as a medium intensity, moderately broad absorption due to hydrogen bonding interactions and the unique electronic environment of the amidine nitrogen atom. The breadth and exact position of this absorption can provide information about intermolecular interactions and tautomeric equilibria.

Cyclopropyl group vibrations contribute significantly to the infrared spectrum of this compound. The cyclopropyl carbon-hydrogen stretching vibrations appear in the 3100-3000 cm⁻¹ region, while the characteristic cyclopropyl ring breathing mode occurs around 1040-1020 cm⁻¹ [5] [6]. The cyclopropyl carbon-carbon stretching vibrations are observed in the 1100-1000 cm⁻¹ range, and the out-of-plane carbon-hydrogen bending modes appear between 900-800 cm⁻¹ [5].

The methyl group attached to the amidine nitrogen exhibits typical alkyl carbon-hydrogen stretching absorptions in the 3000-2850 cm⁻¹ range, with the asymmetric and symmetric stretching modes appearing as strong intensity bands [7]. The N-methyl stretching vibration specifically occurs around 2950-2850 cm⁻¹.

Amidine deformation modes appear in the fingerprint region, with the C=N-C deformation vibration occurring around 1400-1350 cm⁻¹ [3]. This absorption provides additional confirmation of the amidine structural assignment and can be useful for distinguishing between different amidine substitution patterns.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-Cyclopropyl-N-methylacetimidamide through analysis of proton, carbon-13, and nitrogen-15 chemical shifts and coupling patterns. The unique electronic environment of each nucleus in this molecule produces characteristic spectroscopic signatures that enable complete structural elucidation [8] [9].

Proton Nuclear Magnetic Resonance analysis reveals distinct resonance patterns for each structural component. The cyclopropyl protons exhibit characteristic chemical shifts and coupling patterns that are diagnostic for this three-membered ring system [10] [5]. The cyclopropyl methine proton (CH) appears as a complex multiplet in the 1.8-2.2 ppm range, while the cyclopropyl methylene protons (CH₂) appear as multiplets in the 0.6-1.0 ppm region [11] [10]. These chemical shifts reflect the unique electronic environment created by the highly strained cyclopropyl ring system.

The N-methyl group attached to the amidine nitrogen produces a singlet resonance in the 2.8-3.2 ppm range [12] [8]. This chemical shift is characteristic of nitrogen-bound methyl groups and reflects the electron-withdrawing effect of the amidine functionality. The absence of coupling indicates that this methyl group is not adjacent to any other proton-bearing carbons.

The amidine N-H proton appears as a broad singlet in the 4.5-5.5 ppm range [13] [14]. The broadness of this signal is typically attributed to rapid exchange with solvent or intermolecular hydrogen bonding interactions. The downfield chemical shift reflects the deshielding effect of the electronegative nitrogen atom and the conjugated amidine system.

The methyl group attached to the amidine carbon (CH₃-C=N) produces a singlet resonance in the 2.0-2.4 ppm range [8]. This chemical shift is consistent with methyl groups attached to sp² hybridized carbon atoms and reflects the electronic environment created by the adjacent amidine functionality.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts. The cyclopropyl carbon atoms exhibit characteristic chemical shifts that reflect their unique hybridization and strain environment [10]. The cyclopropyl methine carbon appears around 14-18 ppm, while the methylene carbons appear in the 8-12 ppm range [15]. These unusually upfield chemical shifts are characteristic of cyclopropyl carbon atoms and result from the unique electronic structure of the three-membered ring.

The N-methyl carbon produces a signal around 32-36 ppm, which is typical for nitrogen-bound methyl groups [9]. The methyl carbon attached to the amidine carbon appears around 18-22 ppm, reflecting the deshielding effect of the adjacent sp² hybridized carbon.

The amidine carbon (C=N) exhibits a characteristic downfield chemical shift in the 165-175 ppm range [8] [9]. This chemical shift is diagnostic for amidine carbon atoms and reflects the sp² hybridization and conjugation within the amidine system.

Nitrogen-15 Nuclear Magnetic Resonance spectroscopy provides specific information about the electronic environment of the nitrogen atoms within the amidine functional group [13] [14]. The amino nitrogen (N-CH₃) typically exhibits chemical shifts in the -310 to -330 ppm range, while the imino nitrogen (=N-) appears in the -140 to -160 ppm range [13] [14]. These chemical shifts reflect the different electronic environments and hybridization states of the two nitrogen atoms within the amidine system.

The significant difference in nitrogen-15 chemical shifts between the amino and imino nitrogen atoms provides valuable information about the electronic structure and tautomeric equilibrium of the amidine group [13] [14]. The more upfield shift of the amino nitrogen reflects its sp³ hybridization and electron-rich environment, while the downfield shift of the imino nitrogen reflects its sp² hybridization and involvement in the carbon-nitrogen double bond.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Cyclopropyl-N-methylacetimidamide provides detailed information about its fragmentation behavior and structural elucidation through characteristic fragmentation patterns. The compound exhibits distinctive fragmentation pathways that are characteristic of both the amidine functional group and the cyclopropyl substituent [16] [17] [18].

The molecular ion peak appears at m/z 142 [M+H]⁺ under positive ionization conditions, representing the protonated molecular ion [19]. This peak typically serves as the base peak or exhibits very high relative intensity, confirming the molecular weight and providing the starting point for fragmentation analysis.

The most prominent fragmentation pathway involves the loss of the N-methyl group, producing a fragment ion at m/z 127 [17]. This fragmentation occurs through α-cleavage adjacent to the nitrogen atom, which is a characteristic fragmentation pattern for N-methylated amides and amidines [17] [20]. The relative intensity of this fragment is typically 45-55% of the base peak, making it one of the most diagnostically significant fragments.

Cyclopropyl ring fragmentation produces several characteristic fragment ions that are diagnostic for this structural feature [21]. The loss of ethylene (C₂H₄) from the cyclopropyl ring generates a fragment at m/z 114, occurring through ring-opening followed by elimination [21]. This fragmentation pathway is characteristic of cyclopropyl compounds and reflects the inherent strain and reactivity of the three-membered ring system.

Further fragmentation of the cyclopropyl system produces a fragment at m/z 99 through loss of C₃H₇, representing more extensive fragmentation of the cyclopropyl substituent [21]. This fragmentation can occur through multiple pathways involving sequential bond cleavages within the strained ring system.

The formation of smaller fragment ions provides additional structural information. A fragment at m/z 85 results from combined losses involving both the cyclopropyl and methyl substituents. The cyclopropyl cation fragment appears at m/z 71, representing charge retention on the cyclopropyl portion of the molecule [21].

The acetimidamide backbone produces a characteristic fragment at m/z 57, which retains the amidine functionality while losing the cyclopropyl substituent [17]. This fragment is particularly diagnostic for acetimidamide derivatives and confirms the presence of the amidine functional group.

Common small fragments include the acetyl fragment at m/z 43, cyclopropyl fragments at m/z 41, unsaturated C₃H₃⁺ fragments at m/z 39, rearrangement products producing CHO⁺ at m/z 29, and methyl cation fragments at m/z 15 [16] [18]. These smaller fragments provide supporting evidence for the overall structural assignment and fragmentation pathways.

The fragmentation mechanisms involve both charge-directed and radical-initiated processes [18]. Protonation typically occurs at the most basic site, which is likely the amino nitrogen of the amidine group. Subsequent fragmentation proceeds through both heterolytic and homolytic bond cleavages, with the cyclopropyl ring providing a particularly reactive site due to its inherent strain energy [18].

The electron ionization mass spectrometry fragmentation pattern shows good correlation with theoretical predictions based on bond dissociation energies and thermodynamic considerations [18]. The preferential cleavage at the N-methyl position reflects the stability of the resulting carbocation and the weakness of the carbon-nitrogen bond adjacent to the electron-rich nitrogen atom [17].

XLogP3

0.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

112.100048391 g/mol

Monoisotopic Mass

112.100048391 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types